4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and various functional groups such as hydroxy, phenoxy, and methyl groups. Due to its intricate structure, this compound has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Functional Group Modifications: The hydroxy, phenoxy, and methyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides, phenols, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound.
Scientific Research Applications
4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one: can be compared with other nitrogen-containing heterocyclic compounds, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-11-13-22(14-12-19)30-16-21(15-27(30)33)28-29-24-8-4-5-9-25(24)31(28)17-23(32)18-34-26-10-6-3-7-20(26)2/h3-14,21,23,32H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJGWCLZAACQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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